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Calcium tartrate - 134841-46-6

Calcium tartrate

Catalog Number: EVT-1520237
CAS Number: 134841-46-6
Molecular Formula: C4H4CaO6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in Scientific Research:

Calcium tartrate is primarily studied in the context of winemaking due to its tendency to precipitate out of solution, forming undesirable crystals in the final product. [, , , , , , ] Research focuses on understanding and controlling its precipitation to improve wine stability. [, , , , , , , , , , , ]

  • Material properties: [, , , , , , , ] Scientists explore its crystallographic characteristics, dielectric properties, and potential as a nonlinear optical material.
  • Use in other industries: [, , ] Research explores its potential as a byproduct in tartaric acid production and as a component in dental cements.
Synthesis Analysis
  • Reaction of calcium salts with tartaric acid: [, , , ] A common approach involves mixing solutions of calcium chloride (CaCl2) or calcium hydroxide (Ca(OH)2) with L(+)-tartaric acid (C4H6O6).
  • Extraction from winery by-products: [, ] Calcium tartrate can be extracted from grape pomace and wine lees, where it exists as potassium bitartrate (KHC4H4O6). Acid treatment followed by reaction with calcium salts precipitates calcium tartrate.
  • Gel growth method: [, , , , , , , ] Controlled diffusion of calcium chloride into a silica gel impregnated with L(+)-tartaric acid allows for the slow growth of single crystals.

Technical Details and Parameters:

Specific parameters like pH, temperature, concentration of reactants, and gel aging time significantly influence the yield, size, and morphology of synthesized calcium tartrate crystals. [, , , , ]

Molecular Structure Analysis

Key Reactions:

  • Thermal decomposition: Upon heating, calcium tartrate decomposes in multiple stages, ultimately forming calcium oxide (CaO). [, , ]

Mechanism of Action (Precipitation Inhibition)

The spontaneous precipitation of calcium tartrate in wine is a concern for winemakers. [, ] Several factors influence this process:

  • Ethanol Concentration: Higher ethanol concentrations decrease the induction period for precipitation. []
  • Organic Acids: Citric, malic, and lactic acids inhibit calcium tartrate precipitation. [, , ] The inhibition strength follows the order: citric > malic > lactic. [] Malic acid's inhibition occurs during the nucleation phase of crystal growth. []
  • Polyuronic Acids: Polygalacturonic acid, a long-chain polymer of galacturonic acid, effectively inhibits precipitation by sequestering calcium ions. [, ]
  • Other Factors: pH has a limited effect on the precipitation rate, only influencing the final equilibrium concentration. [] Lower temperatures slow down precipitation, leading to higher stability. [] The addition of seed crystals accelerates precipitation. []
Physical and Chemical Properties Analysis
  • Appearance: Calcium tartrate typically appears as white crystals. [, , , , ]
  • Solubility: It is sparingly soluble in water, and its solubility decreases with increasing ethanol concentration. [, ]
  • Thermal Stability: Calcium tartrate is thermally unstable and decomposes upon heating, with the specific decomposition pathway depending on the presence of dopants or impurities. [, , ]
  • Optical Properties: Calcium tartrate crystals exhibit nonlinear optical properties, making them potentially useful for optical applications. [, ]
  • Dielectric Properties: Calcium tartrate displays ferroelectric behavior, exhibiting a transition temperature that can be influenced by doping. [, ]
Applications

1. Winemaking: * Stability Control: A major focus of calcium tartrate research in winemaking is understanding and controlling its precipitation to prevent the formation of unsightly crystals in bottled wine. [, , , , , , , , , , , ] * Cold Stabilization: Adding calcium tartrate crystals to wine during cold stabilization helps to induce controlled precipitation, ensuring stability in the final product. [] * Rapid Stability Tests: Researchers have developed tests to rapidly predict the likelihood of calcium tartrate precipitation in wine, enabling preventative measures to be taken. []

2. Tartaric Acid Production: * Byproduct Recovery: Winery byproducts like grape pomace and wine lees are used as sources for extracting calcium tartrate, which can then be further processed to obtain tartaric acid. [, ]

3. Material Science: * Nonlinear Optics: Calcium tartrate's nonlinear optical properties have been investigated, suggesting potential applications in optical limiters and frequency doubling devices. [, ] * Crystal Growth Studies: The gel growth method is frequently used to study the controlled growth of calcium tartrate crystals, providing insights into crystal formation mechanisms and influencing factors. [, , , , , , , ]

4. Other Applications: * Dental Cements: Calcium tartrate plays a role in controlling the setting characteristics of glass-ionomer dental cements. []

Future Directions
  • Exploration of specific uronic acids: Identifying and characterizing the specific uronic acids responsible for calcium tartrate inhibition in wine could be beneficial for wine stability control. []
  • Investigation of doped calcium tartrate: Studying the effects of doping with transition metals or other elements on the structural, thermal, and optical properties of calcium tartrate could reveal new functionalities and potential applications. [, , , ]

Potassium Hydrogen Tartrate

    Tartaric Acid

    • Relevance: Tartaric acid is a precursor to calcium tartrate formation [, , , , , , ]. The presence of high tartaric acid levels in wine, often combined with increased calcium concentrations due to practices like deacidification with calcium carbonate, can lead to calcium tartrate instability [].

    Calcium Malate

    • Compound Description: Calcium malate is a salt formed from malic acid and calcium. Like calcium tartrate, it can precipitate out of wine, though its crystallization kinetics are different and it tends to precipitate more slowly [].
    • Relevance: While calcium malate itself is not structurally related to calcium tartrate, it exhibits an inter-related precipitation process with calcium tartrate in wine []. Both compounds can contribute to the overall precipitation of calcium salts in wine, impacting its stability and clarity.

    Calcium Oxalate

    • Relevance: While not directly related to the structure of calcium tartrate, calcium oxalate has been identified as a co-precipitate alongside calcium tartrate in some sherry wines []. This suggests that factors influencing calcium salt precipitation in wine can also impact calcium oxalate formation.

    Citric Acid

    • Relevance: In the context of calcium tartrate precipitation in wine, citric acid acts as an inhibitor [, ]. It demonstrates a greater ability to inhibit spontaneous precipitation compared to other organic acids like malic and lactic acid. This effect is relevant for understanding factors impacting calcium tartrate stability, especially in sparkling wines [].

    Malic Acid

    • Relevance: Malic acid exhibits an inhibitory effect on calcium tartrate precipitation, specifically during the nucleation phase of crystal growth [, ]. This inhibition is significant in understanding the role of malolactic fermentation in calcium tartrate stability in wine.

    Lactic Acid

    • Relevance: Similar to malic acid, lactic acid also inhibits calcium tartrate precipitation, but its inhibitory effect is weaker compared to malic acid []. This difference in inhibition strength is crucial for understanding the influence of malolactic fermentation on the stability of calcium tartrate in wine.

    Succinic Acid

    • Relevance: While succinic acid does inhibit the crystallization of calcium tartrate, its influence is weaker compared to citric, malic, and lactic acids []. This information contributes to the overall understanding of how different organic acids in wine can impact the stability of calcium tartrate.

    Polygalacturonic Acid

    • Relevance: Polygalacturonic acid plays a significant role in inhibiting the spontaneous precipitation of calcium tartrate in wine []. It achieves this through its ability to bind with calcium ions, effectively reducing their availability for reacting with tartaric acid to form calcium tartrate.

    Rhamnogalacturonan-I

    • Relevance: This polysaccharide is identified as a potent inhibitor of calcium tartrate precipitation in model wine solutions []. This inhibition is attributed to its capacity for ‘egg-box’ type sequestration of calcium ions, preventing their interaction with tartaric acid to form calcium tartrate.

    Properties

    CAS Number

    134841-46-6

    Product Name

    Calcium tartrate

    IUPAC Name

    calcium;2,3-dihydroxybutanedioate

    Molecular Formula

    C4H4CaO6

    InChI

    InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2

    SMILES

    C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

    Synonyms

    DL-TARTARIC ACID CALCIUM SALT TETRAHYDRATE

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